molecular formula C8H7NO4 B6150869 3-carbamoyl-4-hydroxybenzoic acid CAS No. 76142-87-5

3-carbamoyl-4-hydroxybenzoic acid

Cat. No.: B6150869
CAS No.: 76142-87-5
M. Wt: 181.1
InChI Key:
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Description

3-Carbamoyl-4-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-hydroxybenzoic acid, followed by reduction and subsequent carbamoylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is converted to a carbamoyl group using phosgene or urea under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by carbamoylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Carbamoyl-4-oxobenzoic acid.

    Reduction: 3-Amino-4-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-Carbamoyl-4-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antioxidant agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-carbamoyl-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carbamoyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.

    3-Amino-4-hydroxybenzoic acid: Contains an amino group instead of a carbamoyl group, leading to different reactivity and biological activity.

    3-Chloro-4-hydroxybenzoic acid: Contains a chloro group, which alters its chemical properties and reactivity.

Uniqueness

3-Carbamoyl-4-hydroxybenzoic acid is unique due to the presence of both a carbamoyl and a hydroxyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

76142-87-5

Molecular Formula

C8H7NO4

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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